(113C)Prop-2-enoic acid
Overview
Description
(113C)Prop-2-enoic acid, also known as acrylic acid, is a colorless and pungent-smelling organic compound . It has a molecular formula of C3H4O2 and a molecular weight of 73.06 g/mol .
Molecular Structure Analysis
The molecular structure of (113C)Prop-2-enoic acid consists of 3 carbon atoms, 4 hydrogen atoms, and 2 oxygen atoms . The InChI representation of the molecule is InChI=1S/C9H8O2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-7H,(H,10,11)/b7-6+/i9+1
.
Physical And Chemical Properties Analysis
The physical and chemical properties of (113C)Prop-2-enoic acid include a molecular weight of 149.15 g/mol, XLogP3 of 2.1, hydrogen bond donor count of 1, hydrogen bond acceptor count of 2, and rotatable bond count of 2 . The exact mass is 149.055784329 g/mol, and the monoisotopic mass is also 149.055784329 g/mol .
Scientific Research Applications
Synthesis and Catalysis
(113C)Prop-2-enoic acid, known for its versatility, plays a crucial role in various chemical synthesis and catalysis processes. A notable application involves the selective preparation of 3,3-disubstituted prop-2-enoic acids through palladium-catalyzed cross-coupling of 3-substituted 3-iodobut-2-enoic acids with diverse organometallic reagents. This process, facilitated by dichlorobis(acetonitrile)palladium(II) as a catalyst and DMF as a solvent, is lauded for its efficiency and mild experimental conditions (Abarbri, 2002).
Solvent Extraction and Thermodynamic Modeling
In the quest to identify suitable solvents for extracting prop-2-enoic acid from aqueous solutions, researchers investigated the liquid–liquid equilibria of water + prop-2-enoic acid + isobutyl ethanoate at varying temperatures. The study meticulously verified the reliability of the experimental data and presented phase diagrams for this ternary system. The research also delved into thermodynamic modeling, employing the Nonrandom Two-Liquid (NRTL) and Universal Quasichemical Activity Coefficient (UNIQUAC) models to accurately correlate the data, underscoring the practical significance of prop-2-enoic acid in solvent extraction processes (Zhang, 2011).
Crystallography and Spectroscopy
Crystallography and spectroscopy studies shed light on the intricate molecular structure and interactions of derivatives of prop-2-enoic acid. For example, structural analysis of (2E)-2-(ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid, accomplished through X-ray crystallography and spectroscopic methods, revealed its centrosymmetric crystalline nature and the stabilization of its structure through various intramolecular and intermolecular interactions. The study further quantified these interactions using advanced techniques such as Hirshfeld surface analysis, PIXEL energy, and density functional theory (DFT) calculations, emphasizing the compound's stability and spectral properties (Venkatesan, 2016).
Liquid Crystal Alignment
Another intriguing application of prop-2-enoic acid derivatives is in the field of liquid crystal display (LCD) technology. Researchers explored the photoalignment capabilities of prop-2-enoates derived from prop-2-enoic acid and various phenols, demonstrating their potential in promoting excellent photoalignment of nematic liquid crystals. The study highlighted how the molecular structure, particularly the placement of fluoro-substituents and thiophene moieties, significantly influences the liquid crystal's alignment, paving the way for advanced materials in LCDs (Hegde, 2013).
Future Directions
(113C)Prop-2-enoic acid, like other carboxylic acids, could potentially be used in green chemistry applications. For instance, carboxylic acid reductases, which can reduce carboxylic acids to aldehydes, are of increasing relevance to green chemistry . The development of more stable and efficient enzymes could expand the use of carboxylic acids like (113C)Prop-2-enoic acid in sustainable chemical synthesis .
properties
IUPAC Name |
(113C)prop-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4O2/c1-2-3(4)5/h2H,1H2,(H,4,5)/i3+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIXOWILDQLNWCW-LBPDFUHNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[13C](=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40514651 | |
Record name | (1-~13~C)Prop-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40514651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
73.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Acrylic acid-1-13C | |
CAS RN |
95387-98-7 | |
Record name | (1-~13~C)Prop-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40514651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Acrylic acid-1-13C | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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